1-(2-Bromo-4-methoxyphenyl)propan-2-one CAS number and identifiers
1-(2-Bromo-4-methoxyphenyl)propan-2-one CAS number and identifiers
Executive Summary
1-(2-Bromo-4-methoxyphenyl)propan-2-one is a highly specialized phenylacetone derivative characterized by an ortho-bromo and para-methoxy substitution pattern. Unlike simple phenylacetone (P2P) scaffolds, the presence of the ortho-bromine atom renders this molecule a "divergent intermediate." It serves as a critical electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization reactions, making it indispensable in the synthesis of benzofurans , indoles , and isoquinolines —core pharmacophores in modern drug discovery.
This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this compound, designed for medicinal chemists requiring high-purity scaffolds for structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Identification Data
| Parameter | Value |
| CAS Number | 1305324-25-7 |
| IUPAC Name | 1-(2-Bromo-4-methoxyphenyl)propan-2-one |
| Common Synonyms | 2-Bromo-4-methoxy-P2P; (2-Bromo-4-methoxyphenyl)acetone |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | COc1ccc(CC(C)=O)c(Br)c1 |
| InChI Key | MECCYIFJRSUBNN-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Value | Context for Handling |
| Boiling Point | 285°C (est. at 760 mmHg) | High-boiling liquid; requires high-vac distillation for purification. |
| Density | 1.4 ± 0.1 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions. |
| LogP | 2.35 | Moderate lipophilicity; soluble in DCM, EtOAc, and alcohols. |
| Flash Point | 126°C | Non-flammable under standard ambient conditions. |
| Physical State | Pale yellow oil / Low-melting solid | Tends to crystallize upon prolonged storage at 4°C. |
Synthetic Pathways & Mechanistic Insight
The synthesis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one requires a strategy that preserves the aryl bromide while constructing the acetone side chain. The Nitroalkene Route is selected here for its scalability and atom economy, avoiding the use of organolithiums that could prematurely react with the bromine handle.
Primary Workflow: The Henry-Iron Reduction Sequence
This two-step protocol utilizes 2-bromo-4-methoxybenzaldehyde as the starting material.
Step 1: Henry Condensation (Nitroalkene Formation)
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Reagents: 2-Bromo-4-methoxybenzaldehyde, Nitroethane, Ammonium Acetate (cat.), Acetic Acid.
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Mechanism: Base-catalyzed condensation followed by dehydration yields the β-nitrostyrene.
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Protocol: Reflux aldehyde (1.0 eq) and nitroethane (1.5 eq) in glacial acetic acid with NH₄OAc (0.1 eq) for 4 hours.
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Critical Control Point: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2). The product, 1-(2-bromo-4-methoxyphenyl)-2-nitropropene , precipitates as yellow crystals upon cooling.
Step 2: Reductive Hydrolysis (Iron/HCl)
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Reagents: Iron powder (Fe), Hydrochloric Acid (HCl), Methanol.
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Mechanism: The nitroalkene is reduced to an enamine/oxime intermediate, which tautomerizes and hydrolyzes in situ to the ketone.
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Why Iron? Unlike LiAlH₄ or catalytic hydrogenation (Pd/C), Fe/HCl is chemoselective; it reduces the alkene/nitro group without debrominating the aromatic ring.
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Protocol:
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Suspend Fe powder (4.0 eq) in MeOH/H₂O.
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Add conc. HCl dropwise to activate surface.
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Add nitrostyrene solution slowly at reflux.
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Reflux 2-3 hours. Filter hot to remove iron oxides.
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Acidify filtrate, extract with DCM, wash with NaHCO₃, and distill under reduced pressure.
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Synthetic Logic Diagram
The following diagram illustrates the flow from precursor to target, highlighting the critical decision node regarding the reducing agent.
Figure 1: Chemoselective synthetic pathway prioritizing retention of the aryl bromide motif.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃, 400 MHz.
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Key Signals:
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δ 2.15 ppm (s, 3H): Methyl ketone singlet (terminal -CH₃).
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δ 3.75 ppm (s, 2H): Benzylic methylene singlet (-CH₂-). Note: This signal may show slight splitting if rotational barriers exist, but usually appears as a singlet.
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δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).
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δ 6.80 - 7.40 ppm (m, 3H): Aromatic protons. The proton at position 3 (between Br and OMe) will appear as a doublet with a small coupling constant (meta-coupling) or singlet depending on resolution.
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Mass Spectrometry (GC-MS)
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Ionization: Electron Impact (EI), 70 eV.
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Molecular Ion (M+): Peaks at m/z 242 and 244 (1:1 ratio) confirming the presence of one Bromine atom.
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Base Peak: Likely m/z 163/165 (Tropylium ion derivative) or m/z 43 (Acetyl cation).
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Fragmentation: Loss of the acetyl group (M-43) is a characteristic fragmentation pathway for phenylacetones.
Strategic Applications in Drug Discovery
The value of 1-(2-Bromo-4-methoxyphenyl)propan-2-one lies in its ortho-bromo substituent. This allows the molecule to act as a bifunctional scaffold for constructing fused heterocycles.
Benzofuran Synthesis (Intramolecular O-Arylation)
Through a Pd-catalyzed intramolecular enolate arylation, the ketone alpha-carbon can couple with the aryl bromide to form substituted benzofurans, which are potent scaffolds in anti-arrhythmic and anti-tumor research.
Indole Synthesis (Buchwald-Hartwig Cascade)
Condensation with primary amines followed by Pd-catalyzed N-arylation yields N-substituted indoles.
Figure 2: Divergent synthesis capabilities utilizing the ortho-bromo "handle" for heterocyclic construction.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
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Lachrymator Potential: While less volatile than α-bromo ketones, phenylacetones can still irritate mucous membranes. Handle only in a certified fume hood.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ketone is susceptible to slow oxidation over time.
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Spill Response: Absorb with vermiculite. Do not use water initially as it may spread the organic layer. Neutralize surfaces with dilute ethanolic KOH if necessary to degrade residues.
References
-
PubChem. (2025).[2][4][5] Compound Summary for CAS 1305324-25-7. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]
- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general P2P synthesis via Fe/HCl reduction of nitrostyrenes).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Reference for Henry Reaction and Nef-like hydrolysis mechanisms).
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Bromo-1-(4-methoxyphenyl)propan-1-one | C10H11BrO2 | CID 299102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-溴-4-甲氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
